molecular formula C12H23N3O4 B6194468 acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate CAS No. 2680540-64-9

acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate

Cat. No.: B6194468
CAS No.: 2680540-64-9
M. Wt: 273.3
InChI Key:
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Description

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N4O4 It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester, and a carbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate with acetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide (DMF) and may require the presence of catalysts or reagents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The azetidine ring and carbamimidoyl group can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate: Similar structure but without the acetic acid moiety.

    tert-Butyl 3-(cyanoethyl)azetidine-1-carboxylate: Contains a cyano group instead of a carbamimidoyl group.

    tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate: Contains an amino group instead of a carbamimidoyl group.

Uniqueness

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is unique due to the presence of both the acetic acid and carbamimidoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications .

Properties

CAS No.

2680540-64-9

Molecular Formula

C12H23N3O4

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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